boeravinone B

Catalog No.
S648379
CAS No.
114567-34-9
M.F
C17H12O6
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
boeravinone B

CAS Number

114567-34-9

Product Name

boeravinone B

IUPAC Name

6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3

InChI Key

YVVDYYFGAWQOGB-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O

Synonyms

6,9,11-trihydroxy-10-methyl-6a,12a-dehydroretenoid, boeravinone B

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O

Antibacterial Activity:

Studies have shown that Boeravinone B can act as a dual inhibitor of bacterial efflux pumps, specifically NorA in Staphylococcus aureus and P-glycoprotein in humans. This means it can decrease the ability of bacteria to resist antibiotics, making them more susceptible to treatment. Additionally, Boeravinone B has been shown to reduce biofilm formation in S. aureus, further hindering its ability to cause infections.

Anticancer Activity:

Research suggests that Boeravinone B may possess anticancer properties. Studies have found that it can induce the internalization and degradation of EGFR (Epidermal Growth Factor Receptor) and ErbB2, two proteins involved in the growth and survival of cancer cells, in human colon cancer cells. This suggests Boeravinone B may have potential in developing new cancer therapies, although further research is needed.

Other Potential Applications:

Emerging research suggests Boeravinone B may have additional potential applications:

  • Neuroprotective effects: Studies in rats show Boeravinone B may protect the brain from damage caused by stroke by reducing inflammation and oxidative stress.
  • Anti-inflammatory and antioxidant properties: Boeravinone B may reduce inflammation and oxidative stress, potentially offering benefits for various conditions.

Boeravinone B is a natural compound classified as a rotenoid, primarily isolated from the medicinal plant Boerhavia diffusa. This compound has garnered attention for its diverse biological activities, particularly its role as an inhibitor of multidrug efflux pumps in bacteria, which contributes to its potential as an antimicrobial agent. Boeravinone B has been shown to interact with the NorA efflux pump of Staphylococcus aureus, enhancing the efficacy of certain antibiotics and reducing biofilm formation .

The precise mechanism of action for Boeravinone B's various biological activities is still under investigation. However, proposed mechanisms include:

  • Antioxidant activity: Boeravinone B's ability to scavenge free radicals and inhibit lipid peroxidation contributes to its antioxidant properties [7].
  • Anti-inflammatory activity: Boeravinone B might downregulate the expression of pro-inflammatory mediators and modulate signaling pathways involved in inflammation [10].
  • Hepatoprotective activity: Boeravinone B may protect liver cells from damage induced by toxins or oxidative stress [5].
  • Anticancer activity: Boeravinone B has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation [4].
, primarily through its interactions with biological systems. Its mechanism involves the inhibition of efflux pumps, which are membrane proteins that expel drugs from bacterial cells, thus reducing their effectiveness. By inhibiting these pumps, boeravinone B increases the intracellular concentration of antibiotics like ciprofloxacin, making them more effective against resistant strains of bacteria . Additionally, it exhibits antioxidant properties by scavenging free radicals and modulating enzymatic activities related to oxidative stress .

The biological activity of boeravinone B is extensive:

  • Antimicrobial Effects: It acts as a dual inhibitor of the NorA efflux pump and human P-glycoprotein, enhancing the effectiveness of antibiotics against resistant bacteria .
  • Antioxidant Properties: Boeravinone B demonstrates significant antioxidative effects, protecting cells from oxidative damage and potentially reducing cancer risk .
  • Chemoprotective Effects: Studies indicate that it may protect against chemically induced colorectal cancer in animal models by modulating various enzymatic pathways involved in detoxification .

Synthesis of boeravinone B can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Boerhavia diffusa using solvents like methanol or ethanol. This method capitalizes on the plant's natural production of secondary metabolites.
  • Chemical Synthesis: Although less common, synthetic routes may involve multi-step organic synthesis techniques to construct the rotenoid structure. Such methods would require advanced knowledge of organic chemistry to manipulate functional groups effectively.

Boeravinone B has several applications in pharmacology and medicine:

  • Antimicrobial Agent: Its ability to inhibit bacterial efflux pumps makes it a candidate for enhancing antibiotic efficacy, particularly against resistant strains of bacteria.
  • Cancer Prevention: The compound's antioxidative properties suggest potential use in cancer prevention strategies by mitigating oxidative stress and promoting detoxification processes .
  • Neuroprotective Effects: Preliminary studies indicate that boeravinone B may offer neuroprotective benefits, potentially aiding in conditions associated with oxidative stress .

Interaction studies reveal that boeravinone B can synergistically enhance the activity of other drugs:

  • With Antibiotics: When combined with ciprofloxacin, boeravinone B significantly reduces the minimum inhibitory concentration required for effective bacterial inhibition .
  • With Antioxidants: The compound's interaction with various antioxidants suggests a collaborative effect in reducing oxidative stress markers in biological systems .

Boeravinone B shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameSourceKey ActivitiesUnique Features
Chebulinic AcidTerminalia chebulaAntioxidant, anti-agingPromotes longevity in model organisms
Withanolide AWithania somniferaNeuroprotective, anti-inflammatoryKnown for its adaptogenic properties
RotenoneVarious plantsInsecticide, mitochondrial inhibitorPrimarily used as a pesticide
BerberineBerberis vulgarisAntimicrobial, anti-inflammatoryStrong effects on glucose metabolism

Boeravinone B stands out due to its dual inhibitory action on both bacterial efflux pumps and human P-glycoprotein, making it particularly unique among similar compounds . Its multifaceted role in combating antibiotic resistance while providing antioxidant benefits positions it as a valuable candidate for further research and application in medicine.

XLogP3

2.4

Appearance

Yellow powder

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]

Dates

Modify: 2023-08-15

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